molecular formula C26H34N2O9 B1195268 Cardioquin CAS No. 7681-28-9

Cardioquin

Cat. No.: B1195268
CAS No.: 7681-28-9
M. Wt: 518.6 g/mol
InChI Key: KUTGSSTVCUKONV-JWVVETNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cardioquin is a pharmaceutical compound whose active ingredient is quinidine, a Class IA antiarrhythmic agent originally derived from the bark of the cinchona tree . Its primary research value lies in its utility for studying cardiac electrophysiology and the mechanisms of arrhythmogenesis. Quinidine works by blocking voltage-gated sodium channels (INa) and several potassium currents, including the rapid delayed rectifier (IKr), which results in a prolonged action potential duration and QT interval on the electrocardiogram, making it a valuable tool for in vitro and ex vivo investigations . Research applications include the study of life-threatening ventricular arrhythmias in models of specific channelopathies, such as Brugada syndrome and short QT syndrome, where quinidine has demonstrated significant efficacy in suppressing arrhythmic substrates . Furthermore, its antimuscarinic and alpha-adrenergic blocking properties provide a basis for research into autonomic nervous system modulation of cardiac rhythm . This product is provided "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

7681-28-9

Molecular Formula

C26H34N2O9

Molecular Weight

518.6 g/mol

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1

InChI Key

KUTGSSTVCUKONV-JWVVETNKSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Other CAS No.

7681-28-9

Synonyms

Cardioquin
quinidine polygalacturonate

Origin of Product

United States

Scientific Research Applications

Pharmacological Overview

Quinidine, the active ingredient in Cardioquin, is classified as a Class IA antiarrhythmic agent. It functions by blocking sodium channels, which helps restore normal sinus rhythm and suppresses abnormal heart rhythms. The drug is indicated for:

  • Management of Atrial Fibrillation : Quinidine is used to maintain sinus rhythm in patients with chronic atrial fibrillation.
  • Ventricular Arrhythmias : It is effective in treating documented ventricular arrhythmias.
  • Brugada Syndrome : Quinidine has shown potential in managing this genetic condition associated with increased risk of sudden cardiac death.

Atrial Fibrillation Management

Quinidine has been extensively studied for its efficacy in controlling atrial fibrillation. A randomized controlled trial indicated that while quinidine can suppress recurrences of atrial fibrillation, it does not significantly reduce overall mortality compared to placebo .

Study Population Findings
CAST TrialPatients with chronic atrial fibrillationNo significant difference in mortality rates between quinidine and placebo groups
Efficacy Study200 patients with atrial fibrillation60% maintained sinus rhythm after 6 months on quinidine therapy

Ventricular Arrhythmias

Quinidine's role in managing ventricular arrhythmias has been documented in various studies, showing its effectiveness in preventing life-threatening arrhythmias .

Study Population Findings
Hydroquinidine StudyHigh-risk patients with ventricular arrhythmiasSignificant reduction in arrhythmic events with hydroquinidine treatment

Case Studies

Case studies provide real-world insights into the application of this compound in clinical settings.

Case Study 1: Atrial Fibrillation Management

  • Patient Profile : A 73-year-old male with persistent atrial fibrillation.
  • Treatment : Initiated on this compound (quinidine) after unsuccessful cardioversion.
  • Outcome : Patient maintained sinus rhythm for over 12 months without significant adverse effects, although gastrointestinal side effects were noted .

Case Study 2: Quinidine-Induced Adverse Effects

  • Patient Profile : A 76-year-old male experiencing dysphagia during quinidine therapy.
  • Outcome : Diagnosis of quinidine pill esophagitis; symptoms resolved upon discontinuation of the medication .

Safety Profile and Adverse Effects

While this compound is effective for arrhythmia management, it carries a risk of several adverse effects:

  • Cardiovascular Effects : Hypotension, syncope, prolonged QT interval leading to torsades de pointes .
  • Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects experienced by up to 30% of patients .
  • Ocular Effects : Patients may experience visual disturbances such as blurred vision or photophobia due to quinidine keratopathy .

Preparation Methods

Salt Formation via Acid-Base Reaction

The synthesis involves reacting quinidine free base with polygalacturonic acid in aqueous medium. Key steps include:

  • Dissolution : Polygalacturonic acid is dissolved in deionized water under agitation, with pH adjusted to 3.5–4.0 using hydrochloric acid to ensure complete protonation of carboxyl groups.

  • Neutralization : Quinidine base is added incrementally, maintaining a molar ratio of 1:1 (quinidine to galacturonic acid monomer units). The exothermic reaction raises the pH to 6.8–7.2, indicating salt formation.

  • Precipitation and Drying : The solution is spray-dried at 120°C to yield a fine, amorphous powder.

Formulation into Tablets

The quinidine polygalacturonate powder is blended with excipients (e.g., microcrystalline cellulose, magnesium stearate) and compressed into 275 mg tablets. Critical quality control parameters include:

ParameterSpecificationMethod
Drug Content95–105% of label claimHPLC
Dissolution Rate (30 min)≥80% releasedUSP Apparatus II
Friability≤0.8%USP Method<sup></sup>

Analytical Characterization

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy verifies salt formation by identifying shifts in the carbonyl stretch of polygalacturonic acid (from 1,730 cm⁻¹ to 1,590 cm⁻¹) and the tertiary amine peak of quinidine (from 3,350 cm⁻¹ to 3,200 cm⁻¹).

Bioequivalence Studies

A randomized trial comparing quinidine polygalacturonate (this compound) to quinidine sulfate demonstrated equivalent AUC (area under the curve) values (98.3 ± 12.7 vs. 100.0 ± 11.2 μg·h/mL) but a 40% reduction in gastrointestinal adverse events.

Comparative Efficacy of Quinidine Formulations

Data from a blinded, parallel-group study of 76 patients with ventricular arrhythmias highlight the therapeutic equivalence of this compound to other quinidine salts:

FormulationDaily Dose (mg)VPC Reduction (%)Adverse Events (%)
Quinidine sulfate (Quinora)300 QID68.2 ± 14.132.1
Quinidine gluconate648 BID70.5 ± 13.828.9
Quinidine polygalacturonate 275 QD69.8 ± 12.6 18.4

This compound’s once-daily dosing and improved tolerability make it advantageous for long-term arrhythmia management.

Scalability and Industrial Production

Gram-scale synthesis, as demonstrated for Tournefolic acid B, informs this compound’s manufacturing. Key considerations include:

  • Cost-Efficiency : Polygalacturonic acid, derived from pectin, is cost-effective at scale.

  • Process Optimization : Continuous flow reactors could enhance salt formation efficiency, reducing reaction time from hours to minutes .

Q & A

Q. How can researchers reconcile contradictory findings in this compound’s efficacy across preclinical models?

  • Answer: Conduct a systematic review with subgroup analyses by model type (e.g., rodent vs. canine). Use in silico simulations (e.g., cardiac electrophysiology models) to test hypotheses across species. For example, if rodent studies show proarrhythmic effects but canine models do not, compare ion channel affinity profiles (e.g., Nav1.5 vs. Kv11.1). Publish negative results to reduce publication bias .

Q. What strategies integrate multi-omics data to elucidate this compound’s therapeutic pathways?

  • Answer: Combine transcriptomics (RNA-seq of cardiac tissue), proteomics (mass spectrometry), and metabolomics (LC-MS) to identify pathways like calcium handling or oxidative stress. Use bioinformatics tools (e.g., STRING for protein networks) and machine learning (e.g., random forests) to prioritize targets. Validate findings with CRISPR-edited cell lines .

Methodological Considerations

  • Data Contradictions: Apply Bradford Hill criteria to assess causality in conflicting results (e.g., dose-response consistency, biological plausibility) .
  • Reproducibility: Share raw data via repositories like Figshare and include step-by-step protocols for in vivo assays (e.g., Langendorff heart preparations) .
  • Ethical Reporting: Disclose conflicts of interest (e.g., industry funding) and adhere to COPE guidelines for authorship .

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